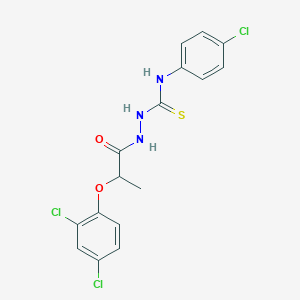

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

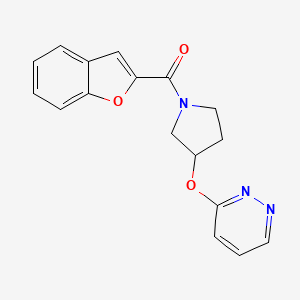

Thiosemicarbazides are a class of compounds known for their biological potential, which can be optimized to discover new therapeutic agents. The compound 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide is a derivative within this class that has been synthesized and characterized for its potential biological activities, including interactions with DNA and cell cycle interruption, which may confer anticancer properties .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives involves the reaction of appropriate acid hydrazides with aryl isothiocyanates, yielding good yields of the desired products. For instance, the reaction of 3-chlorobenzoic acid hydrazide with various aryl isothiocyanates has been reported to produce a range of thiosemicarbazide derivatives . Although the specific synthesis of 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is characterized by spectroscopic techniques such as EI-MS, 1H NMR, and 13C NMR. These techniques provide insights into the molecular conformation and the presence of specific functional groups. For example, a novel thiosemicarbazone synthesized from di-2-pyridyl ketone and 4-phenyl-3-thiosemicarbazide was found to exhibit a ZE conformation in its crystal structure, with intra- and intermolecular hydrogen-bonding interactions contributing to its two-dimensional packing in the crystal lattice .

Chemical Reactions Analysis

Thiosemicarbazide derivatives can undergo various chemical reactions, including cyclization to form 1,2,4-triazole rings when treated with sodium hydroxide. This transformation is part of the synthesis of s-triazoles from thiosemicarbazide derivatives . The reactivity of these compounds allows for the creation of a diverse array of structures with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. The presence of chlorophenyl moieties, as seen in the compound of interest, can affect the compound's solubility, stability, and reactivity. The thiosemicarbazide moiety itself is known to confer certain biological activities, such as urease inhibitory activity, which has been demonstrated in vitro with excellent inhibitory activity in a series of related compounds . The substituents and their positions on the aryl ring are crucial for potent activity, as evidenced by structure-activity relationship studies .

Scientific Research Applications

Treatment Options for Wastewater from Pesticide Industry

The pesticide production industry generates high-strength wastewater containing a variety of toxic pollutants, including 2,4-Dichlorophenoxy acetic acid (2,4-D) and its derivatives. A study highlighted the use of biological processes and granular activated carbon for treating such wastewater, achieving up to 80-90% removal of these compounds. This approach can potentially create high-quality effluent, reducing the environmental impact of these toxic substances (L. Goodwin et al., 2018).

Environmental Impact of Organochlorine Compounds

An extensive review on the environmental contamination by chlorophenols, including those related to 2,4-D, assessed their moderate toxic effects on mammalian and aquatic life. These compounds' persistence in the environment can vary, highlighting the need for effective management strategies to mitigate their impact on ecosystems (K. Krijgsheld & A. D. Gen, 1986).

Advances in 2,4-D Herbicide Toxicology Research

Research on the toxicity and mutagenicity of 2,4-D has expanded, emphasizing its potential risks to occupational health and the environment. A scientometric review underlined the necessity for future studies to focus on its biochemical behavior and the implications of its use in agriculture (Natana Raquel Zuanazzi et al., 2020).

Microbial Biodegradation of Herbicides

A review discussed the role of microorganisms in the degradation of 2,4-D, highlighting the environmental benefits of utilizing biological processes to remediate contaminated sites. This research suggests that microbial intervention could offer a sustainable method to reduce the persistence of such herbicides in agricultural environments (Karen Magnoli et al., 2020).

Sorption and Environmental Behavior of 2,4-D

An investigation into the sorption behavior of 2,4-D on soil and minerals revealed the significance of organic matter and iron oxides as key factors influencing its environmental mobility. Understanding these interactions can aid in predicting the fate of 2,4-D in soil and water, informing better management practices (D. Werner et al., 2012).

Acyl Thioureas and Thiosemicarbazides in Biological Applications

A study on substituted acyl thioureas and acyl thiosemicarbazides, which include the chemical class of the compound , highlighted their importance in medicinal chemistry for their potential as biologically active compounds. This opens avenues for the application of such compounds in developing new therapeutic agents (O. Kholodniak & S. Kovalenko, 2022).

properties

IUPAC Name |

1-(4-chlorophenyl)-3-[2-(2,4-dichlorophenoxy)propanoylamino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N3O2S/c1-9(24-14-7-4-11(18)8-13(14)19)15(23)21-22-16(25)20-12-5-2-10(17)3-6-12/h2-9H,1H3,(H,21,23)(H2,20,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZXOBTVUVKLHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=S)NC1=CC=C(C=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-chlorophenyl)thiosemicarbazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)

![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2514804.png)

![4-(3-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2514814.png)